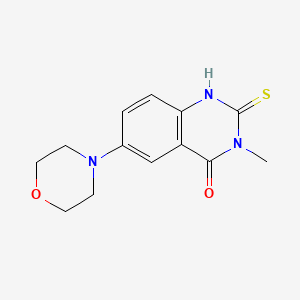![molecular formula C18H22N4O2S B7461431 2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-MET.
Mechanism of Action
PF-06463922 inhibits c-MET by binding to the ATP-binding site of the kinase domain of c-MET, thereby preventing the activation of downstream signaling pathways that are involved in cancer cell growth, invasion, and metastasis. The inhibition of c-MET by PF-06463922 has been shown to lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
PF-06463922 has been shown to have potent antitumor activity in preclinical models of various cancers. It has been shown to inhibit tumor growth and metastasis, as well as to induce tumor cell death. PF-06463922 has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Advantages and Limitations for Lab Experiments
The advantages of using PF-06463922 in lab experiments include its potent and selective inhibition of c-MET, which makes it a valuable tool for studying the role of c-MET in cancer cell growth, invasion, and metastasis. However, the limitations of using PF-06463922 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of PF-06463922. One direction is the further study of its safety and efficacy in humans, which will be necessary before it can be used as a therapeutic agent. Another direction is the study of its potential as a combination therapy with other anticancer agents, which may enhance its antitumor activity. Additionally, the study of its potential as a therapeutic agent for other diseases, such as fibrosis and inflammatory disorders, may also be an area of future research.
Synthesis Methods
The synthesis of PF-06463922 involves several steps. The first step is the reaction of 2-aminobenzoic acid with 2-chloro-5-nitrobenzenesulfonamide to form 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid. The second step involves the reaction of 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid with cyclopropylamine to form 2-[4-(cyclopropylamino)benzamido]benzoic acid. The third step involves the reaction of 2-[4-(cyclopropylamino)benzamido]benzoic acid with 2-(bromomethyl)oxolane to form 2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, which is PF-06463922.
Scientific Research Applications
PF-06463922 has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases. It has been shown to inhibit c-MET, which is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, invasion, and metastasis. PF-06463922 has been studied in preclinical models of various cancers, including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma. It has been shown to have potent antitumor activity and to inhibit tumor growth and metastasis.
properties
IUPAC Name |
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(19-10-13-4-3-9-24-13)11-25-18-21-15-6-2-1-5-14(15)17(22-18)20-12-7-8-12/h1-2,5-6,12-13H,3-4,7-11H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPVXYPEETWPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)

![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)
